1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one
Description
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a phenyl ring bearing a difluoromethyl (-CF₂H) group at the 2-position and a mercapto (-SH) group at the 4-position. This combination of substituents distinguishes it from simpler phenylpropanones and suggests unique applications in medicinal chemistry, such as enzyme inhibition or targeted drug delivery .
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-8(14)5-9(7)10(11)12/h2-3,5,10,14H,4H2,1H3 |
InChI Key |
KDEFLZSJYZHUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(difluoromethyl)-4-mercaptophenyl with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts such as zeolites can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with thiol groups.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism by which 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes. The mercapto group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s stability and binding affinity to the target enzyme. Pathways involved in its mechanism of action include the inhibition of thiol-containing enzymes and modulation of redox states within cells.
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one with analogous compounds:
Key Observations :
- The target compound lacks α,β-unsaturation seen in chalcones (e.g., ), which reduces conjugation but may improve stability.
- The mercapto group (-SH) is rare in the analogs reviewed, which typically feature hydroxyl (-OH) or methoxy (-OCH₃) groups. This thiol moiety enhances reactivity but may reduce solubility in aqueous media compared to oxygenated analogs .
Physicochemical Properties
- Lipophilicity: The difluoromethyl group increases lipophilicity (logP) compared to non-fluorinated analogs like 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one . This property is critical for membrane permeability in drug design.
- Solubility : Thiol-containing compounds generally exhibit lower water solubility than hydroxylated analogs due to weaker hydrogen-bonding capacity. For instance, 1-(2,4-dihydroxyphenyl)propan-2-one derivatives are more soluble in polar solvents .
- Stability : The mercapto group is prone to oxidation, forming disulfides, whereas fluorinated groups resist metabolic degradation. This trade-off necessitates stabilization strategies (e.g., formulation under inert atmospheres) for the target compound .
Crystallographic and Computational Studies
- Structural Analysis : Tools like SHELXL () are widely used for refining crystal structures of similar compounds. The target compound’s structure could be resolved using these methods, though the thiol group may introduce disorder in crystal packing.
- Docking Studies : AutoDock Vina () predicts binding modes for drug candidates. The difluoromethyl and thiol groups may enhance binding affinity to targets like glutathione reductase or thioredoxin .
Biological Activity
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one is a compound of significant interest in biochemical and pharmacological research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The compound features a propanone moiety linked to a phenyl ring that carries both a difluoromethyl group and a mercapto group. Its molecular formula is C12H12F2OS, with a molar mass of approximately 216.25 g/mol. The presence of the difluoromethyl group enhances the compound's chemical reactivity and binding affinity with biological targets.
Mechanisms of Biological Activity
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one exhibits biological activity primarily through its interaction with enzymes and proteins, particularly via the following mechanisms:
- Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in proteins, potentially leading to alterations in enzyme activity. This property suggests its role as an enzyme inhibitor, which can be exploited in drug design.
- Protein-Ligand Interactions : The compound's structure allows it to interact with various biomolecules, influencing cellular signaling pathways and metabolic processes. The difluoromethyl group enhances its ability to bind to active sites on enzymes.
Enzyme Interaction Studies
Research has shown that compounds similar to 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one can inhibit specific enzymes involved in metabolic pathways. For example:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit the activity of certain kinases, which are crucial for cell signaling. The inhibition was attributed to the formation of stable complexes between the compound and the enzyme's active site.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Antifungal Activity : In vitro studies revealed that 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one exhibited significant antifungal activity against various strains of fungi, suggesting potential applications in agricultural or pharmaceutical settings .
Comparative Analysis with Similar Compounds
Several compounds exhibit structural similarities to 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one. Below is a comparison highlighting their distinct properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one | Difluoromethyl & mercapto groups | Potential enzyme inhibitor |
| 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one | Chloro group instead of mercapto | Different reactivity profile |
| 1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one | Difluoromethyl at different position | Variation in biological activity |
This table illustrates how the unique combination of functional groups in 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one confers distinct chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
